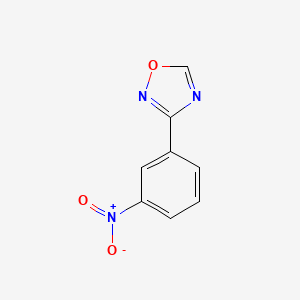

3-(3-Nitrophenyl)-1,2,4-oxadiazole

説明

特性

IUPAC Name |

3-(3-nitrophenyl)-1,2,4-oxadiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5N3O3/c12-11(13)7-3-1-2-6(4-7)8-9-5-14-10-8/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BXMPGUQFWQUYRY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)[N+](=O)[O-])C2=NOC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60378974 | |

| Record name | 3-(3-nitrophenyl)-1,2,4-oxadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60378974 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

90049-83-5 | |

| Record name | 3-(3-nitrophenyl)-1,2,4-oxadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60378974 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(3-nitrophenyl)-1,2,4-oxadiazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

準備方法

General Synthetic Approaches to 1,2,4-Oxadiazoles

The synthesis of 1,2,4-oxadiazoles, including 3-(3-Nitrophenyl)-1,2,4-oxadiazole, is predominantly achieved via two main approaches:

- Heterocyclization of Amidoximes with Carboxylic Acid Derivatives

- 1,3-Dipolar Cycloaddition of Nitrile Oxides with Nitriles

The heterocyclization route is the most commonly employed due to the availability of starting materials and relatively straightforward reaction conditions.

Preparation via Amidoxime and Carboxylic Acid Derivative Cyclization

Classical Method: Amidoxime with Acyl Chlorides or Esters

The earliest and classical method involves the reaction of amidoximes with acyl chlorides or activated esters under various conditions to form 3,5-disubstituted 1,2,4-oxadiazoles. This method, dating back to Tiemann and Krüger (1884), typically requires heating and often suffers from low yields and purification challenges.

Amidoxime with Activated Carboxylic Acid Esters or Anhydrides

Using activated esters (methyl, ethyl) or carboxylic acid anhydrides with amidoximes improves yields and reaction times. Coupling reagents such as EDC, DCC, CDI, TBTU, or T3P facilitate the reaction.

Microwave-Assisted Synthesis

Microwave irradiation (MWI) has been successfully applied to accelerate the heterocyclization process, significantly reducing reaction times to minutes and improving yields while minimizing solvent use.

One-Pot Procedures Using Superbases or Vilsmeier Reagent

Recent advances include one-pot syntheses at room temperature using superbases like NaOH/DMSO or activation of carboxylic acids with Vilsmeier reagents. These methods simplify purification and expand substrate scope.

Specific Preparation of this compound

The synthesis of this compound specifically involves amidoximes derived from 3-nitro-substituted aryl nitriles reacting with appropriate carboxylic acid derivatives.

Step 1: Formation of Amidoxime

3-Nitrobenzonitrile is treated with hydroxylamine hydrochloride in the presence of a base to form the corresponding amidoxime.Step 2: Cyclization with Carboxylic Acid Derivative

The amidoxime undergoes cyclodehydration with acyl chlorides, esters, or activated acids to form the 1,2,4-oxadiazole ring.

This can be performed under classical reflux conditions or under microwave irradiation for enhanced efficiency.

Table 1: Representative Reaction Conditions for this compound Synthesis

Alternative Synthetic Routes

1,3-Dipolar Cycloaddition of Nitrile Oxides with Nitriles

This method involves the cycloaddition of nitrile oxides to nitriles to form 1,2,4-oxadiazoles. While conceptually straightforward, it suffers from low yields, side reactions (nitrile oxide dimerization), and often requires expensive catalysts such as platinum(IV).

This method is less commonly used for this compound due to these limitations.

Recent Advances and Green Chemistry Approaches

Visible Light Photoredox Catalysis:

Cycloaddition of disubstituted 2H-azirines with nitrosoarenes under visible light and organic dye catalysts offers a green synthesis route with moderate yields (35–50%) but requires further optimization.Mechanochemistry:

Emerging solvent-free mechanochemical methods (grinding or milling) promise faster reactions and quantitative yields without solvents, though application to 1,2,4-oxadiazoles remains to be reported.DNA-Conjugated Synthesis:

Multistep synthesis on DNA-conjugated aryl nitriles has been demonstrated, involving amidoxime formation, O-acylation, and cyclodehydration to yield 3,5-disubstituted 1,2,4-oxadiazoles with 51–92% conversion, preserving DNA integrity for library synthesis.

Summary Table of Preparation Methods for this compound

化学反応の分析

Types of Reactions: 3-(3-Nitrophenyl)-1,2,4-oxadiazole undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where nucleophiles replace the nitro group under appropriate conditions.

Cycloaddition: The oxadiazole ring can participate in cycloaddition reactions, forming new heterocyclic compounds.

Common Reagents and Conditions:

Reduction: Hydrogen gas with palladium on carbon as a catalyst.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Cycloaddition: Dienophiles or dipolarophiles under thermal or photochemical conditions.

Major Products:

Reduction: 3-(3-Aminophenyl)-1,2,4-oxadiazole.

Substitution: Various substituted oxadiazoles depending on the nucleophile used.

Cycloaddition: New heterocyclic compounds with potential biological activity.

科学的研究の応用

Synthesis and Chemical Reactions

The synthesis of 3-(3-Nitrophenyl)-1,2,4-oxadiazole typically involves condensing nitrophenyl derivatives with reagents like hydrazine under controlled conditions. The resulting compound can undergo several chemical transformations, including:

- Reduction: The nitro groups can be converted into amino groups using reducing agents such as hydrogen with a palladium catalyst.

- Substitution: The nitro groups can participate in nucleophilic aromatic substitution reactions.

- Oxidation: Under specific conditions, the compound can be oxidized to form nitroso derivatives.

Antimicrobial Activity

Research indicates that this compound exhibits promising antimicrobial properties. Studies have demonstrated its effectiveness against various bacterial strains, showing comparable results to standard antimicrobial agents. Notably, oxadiazole derivatives have been shown to inhibit both active and dormant states of Mycobacterium tuberculosis, suggesting potential applications in tuberculosis treatment.

Case Study 2: Antimicrobial Efficacy

- Objective: To test the inhibitory effects of the compound on both active and dormant states of Mycobacterium bovis.

- Methodology: Compounds were screened for their ability to disrupt bacterial growth.

- Results: The compound showed promising results, with a minimum inhibitory concentration (MIC) comparable to traditional antibiotics.

Anticancer Properties

Several studies have highlighted the anticancer potential of this compound . The compound's biological activity is attributed to its interaction with molecular targets within cells, leading to the inhibition of enzymatic activity and the generation of reactive oxygen species (ROS), which induce oxidative stress in cells.

- Cytotoxicity Against Cancer Cell Lines: In vitro studies have revealed that derivatives of this compound exhibit cytotoxic effects on breast cancer cell lines, with IC50 values indicating significant potency.

- Mechanism of Action: The compound induces apoptosis in cancer cells through the activation of caspases and modulation of p53 pathways. Molecular docking studies suggest strong interactions with estrogen receptors, enhancing its potential as a therapeutic agent in hormone-dependent cancers.

Case Study 1: Anticancer Activity

- Objective: To evaluate the cytotoxic effects on MCF-7 breast cancer cells.

- Methodology: Cells were treated with varying concentrations of the compound, and apoptotic markers were measured.

- Results: Significant induction of apoptosis was observed at higher concentrations (IC50 = 0.65 µM), correlating with increased levels of cleaved caspase-3.

Other Notable Derivatives and Activities

- Antiparasitic and Anticancer Activities: E)-3-aryl-5-(2-aryl-vinyl)-1,2,4-oxadiazoles, structurally related to this compound, have shown antiparasitic and anticancer activities. One compound showed activity against drug-sensitive and drug-resistant chronic myeloid leukemia cell lines (EC50 values ranging from 5.5 to 13.2 µM), Trypanosoma cruzi amastigotes (EC50 = 2.9 µM), and Leishmania amazonensis .

- Anti-inflammatory activity: Certain 3-phenylcoumarins have demonstrated anti-inflammatory properties . For example, a dimethoxybromine derivative, exhibited nitric oxide production inhibitory activity, with an IC50 of 6.9 μM .

- Antimicrobial Agents: Some 3-phenylcoumarins have shown antibacterial activity against Staphylococcus aureus, comparable to standard antibiotics .

作用機序

The mechanism of action of 3-(3-nitrophenyl)-1,2,4-oxadiazole involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to the inhibition of bacterial enzymes or disruption of cell membrane integrity. The compound’s anticancer effects could involve the induction of apoptosis in cancer cells through the activation of specific signaling pathways.

類似化合物との比較

Key Observations :

- Electron-withdrawing groups : Fluorine (in ) and nitro groups (common in all compounds) improve stability and influence binding interactions in biological targets.

Energetic Materials

1,2,4-Oxadiazole derivatives with nitro groups are prominent in high-energy material research. For example:

- LLM-191 and LLM-192 : These compounds exhibit balanced detonation velocity (D: ~9053 m/s) and pressure (P: ~37.4 GPa) but suffer from low thermal stability (decomposition at 117°C) .

- Bis(trinitromethyl) derivatives : While demonstrating superior detonation performance, their mechanical sensitivity (IS: 12.5 J) limits practical use .

Pharmacological Activity

Acetylcholinesterase (AChE) Reactivators

1,2,4-Oxadiazole derivatives with optimal logP (-1 to 4) and pKa (~8) show potent AChE reactivation, critical in treating organophosphate poisoning. For example:

- Non-quaternary oxime derivatives: Exhibit CNS penetration due to reduced polarity, unlike traditional quaternary ammonium drugs (e.g., pralidoxime) .

- This compound : The nitro group may enhance electron-deficient interactions with AChE’s aromatic residues, though its furan substituent could limit bioavailability compared to alkylated analogs .

COMT Inhibitors

1,2,4-Oxadiazole-based inhibitors like BIA 9-1067 (37d) incorporate pyridine N-oxide residues, achieving peripheral selectivity and long-acting effects for Parkinson’s disease therapy . The nitro group in this compound could similarly modulate enzyme inhibition kinetics, though its furan moiety may alter pharmacokinetics.

Antimicrobial and Antiviral Activity

Compounds like 5-(1H-benzotriazol-1-ylmethyl)-3-phenyl-1,2,4-oxadiazole demonstrate π-π stacking interactions with biological targets, suggesting that this compound’s nitro-aromatic system could be leveraged for antimicrobial design .

生物活性

3-(3-Nitrophenyl)-1,2,4-oxadiazole is a compound belonging to the oxadiazole family, which has gained attention for its diverse biological activities, particularly in the fields of medicinal chemistry and drug discovery. This article explores the biological activity of this compound, focusing on its anticancer, antimicrobial, and antiparasitic properties, supported by research findings and case studies.

Chemical Structure and Properties

The compound features a five-membered heterocyclic ring containing two nitrogen atoms and one oxygen atom. The presence of the nitrophenyl group enhances its reactivity and biological interactions. The structural formula can be represented as follows:

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. Several studies have evaluated its efficacy against various cancer cell lines:

| Cell Line | IC50 (µM) | Reference |

|---|---|---|

| A375 (Melanoma) | 1.22 | |

| MCF-7 (Breast Cancer) | 0.23 | |

| ACHN (Renal Cancer) | 0.11 | |

| PC3 (Prostate Cancer) | 3.9 |

These results indicate that the compound can effectively inhibit the proliferation of cancer cells at low concentrations.

The mechanism underlying the anticancer activity of this compound includes:

- Induction of apoptosis in cancer cells.

- Inhibition of key enzymes involved in cancer cell proliferation.

- Modulation of signaling pathways associated with tumor growth.

Antimicrobial Activity

Studies have also reported antimicrobial properties for oxadiazole derivatives, including this compound. The compound has shown effectiveness against various bacterial strains:

| Microorganism | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Escherichia coli | 32 µg/mL | |

| Staphylococcus aureus | 16 µg/mL |

These findings suggest that the compound may serve as a potential lead for developing new antimicrobial agents.

Antiparasitic Activity

The antiparasitic potential of this compound has been explored against protozoan parasites such as Trypanosoma cruzi and Leishmania spp.:

This highlights the compound's promise in treating diseases like Chagas disease and leishmaniasis.

Case Studies

Several case studies have highlighted the therapeutic potential of oxadiazole derivatives:

- Synthesis and Evaluation : A study synthesized a series of oxadiazole derivatives and evaluated their anticancer activity against multiple cell lines. The most potent compounds demonstrated IC50 values significantly lower than conventional chemotherapeutics, indicating superior efficacy in some cases .

- Molecular Docking Studies : Molecular docking studies have shown that this compound binds effectively to target proteins involved in cancer progression, suggesting a rational basis for its design as an anticancer agent .

Q & A

Q. Optimization Tips :

- Use anhydrous solvents (e.g., pyridine) to minimize hydrolysis.

- Control temperature (80–120°C) to balance reaction rate and byproduct formation.

- Monitor reaction progress via TLC or HPLC to isolate intermediates.

Basic: What spectroscopic and crystallographic techniques are essential for characterizing 3-(3-nitrophenyl)-1,2,4-oxadiazoles?

Answer:

- NMR Spectroscopy : H and C NMR confirm substituent positions and electron-withdrawing effects of the nitro group (e.g., downfield shifts in aromatic protons) .

- IR Spectroscopy : Detect C=N (1600–1650 cm) and NO (1520–1350 cm) stretches .

- X-ray Crystallography : Resolves nitro group orientation and oxadiazole ring planarity (e.g., bond angles of ~90° between N-O-N atoms) .

Advanced: How can researchers resolve contradictions in reported antioxidant activities of 3-(3-nitrophenyl)-1,2,4-oxadiazoles?

Answer:

Discrepancies may arise from assay conditions or substituent effects. Methodological considerations include:

- Standardized Assays : Use ABTS and DPPH scavenging assays under controlled pH and temperature .

- DNA Oxidation Models : Quantify inhibition of AAPH- or Cu/GSH-induced DNA damage via gel electrophoresis or fluorometric analysis .

- Substituent Analysis : Introduce electron-donating groups (e.g., vanillin) at the A-ring to enhance radical scavenging, as shown in studies with >80% ABTS inhibition .

Advanced: What design principles improve the energetic performance of 3-(3-nitrophenyl)-1,2,4-oxadiazoles?

Answer:

Energetic performance (detonation velocity, pressure) depends on:

- Density : Achieve >1.85 g/cm via nitro group substitution and planar molecular packing .

- Thermal Stability : DSC analysis should confirm decomposition temperatures >200°C .

- Oxygen Balance : Optimize nitro content to balance fuel (C/H) and oxidizer (O/N) components.

Example : Compound 2-3 (1.85 g/cm, detonation velocity 9046 m/s) outperforms RDX due to its nitro-phenyl and oxadiazole synergy .

Advanced: How do regioisomeric differences (1,2,4- vs. 1,3,4-oxadiazoles) impact physicochemical and biological properties?

Answer:

- Lipophilicity : 1,3,4-oxadiazoles exhibit lower log D values (Δlog D ≈ 1.0) due to dipole moment differences .

- Metabolic Stability : 1,3,4-isomers resist CYP450-mediated oxidation better than 1,2,4-analogs .

- Bioactivity : 1,2,4-oxadiazoles show superior GSK-3β inhibition (e.g., IC = 9.1 μM for anti-Alzheimer derivatives) .

Advanced: What strategies enhance the solubility and bioavailability of 3-(3-nitrophenyl)-1,2,4-oxadiazoles in drug design?

Answer:

- Solvent Effects : Use DFT calculations (e.g., Gaussian 03) to predict solvatochromic shifts and solubility in polar solvents (e.g., DMSO) .

- Prodrug Approaches : Introduce hydrolyzable groups (e.g., sulfonamides) to improve aqueous solubility .

- Co-crystallization : Co-formulate with cyclodextrins to enhance dissolution rates.

Advanced: How can metal complexes of 3-(3-nitrophenyl)-1,2,4-oxadiazoles be synthesized and applied?

Answer:

- Synthesis : React oxadiazole ligands (e.g., 3-(2′-pyridyl)-5-phenyl-1,2,4-oxadiazole) with Ni(II), Cu(II), or Zn(II) salts in methanol/water mixtures .

- Applications :

- Catalysis : Cu complexes catalyze C–N coupling reactions.

- Antimicrobial Activity : Zn complexes exhibit MIC values <10 μg/mL against S. aureus .

Advanced: What computational tools are critical for analyzing this compound reactivity?

Answer:

- Multiwfn Software : Calculate electrostatic potential maps to predict nitro group reactivity and hydrogen bonding sites .

- Gaussian 03 : Perform DFT-based detonation pressure calculations (e.g., CHEETAH thermochemical code) .

- Molecular Docking : Use AutoDock Vina to simulate binding to targets like GSK-3β (ΔG = −19.10 kcal/mol for lead compounds) .

Advanced: How do substituents on the oxadiazole ring influence antioxidant and anti-inflammatory activities?

Answer:

- Vanillin Substituents : A vanillin group at the A-ring increases ABTS scavenging by 40% via resonance stabilization of phenoxyl radicals .

- Sulfonamide Derivatives : 3-(4-Sulfamidophenyl)-5-pyridyl analogs inhibit COX-2/5-LOX with IC < 1 μM, reducing inflammation .

Advanced: What are the challenges in scaling up this compound synthesis, and how can they be mitigated?

Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。